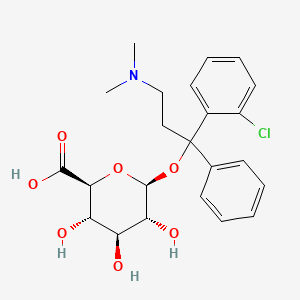

CLOFEDANOL O-BETA-D-GLUCURONIDE

Description

Clofedanol O-beta-D-glucuronide is a phase II metabolite of clofedanol, a centrally acting antitussive agent with additional local anesthetic and antihistaminic properties . The parent compound, clofedanol hydrochloride (C₁₇H₂₀ClNO·HCl), is a white crystalline powder with poor water solubility but high solubility in methanol and ethanol . Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), attaches a beta-D-glucuronic acid moiety to clofedanol’s hydroxyl group, enhancing its hydrophilicity for renal excretion . While clofedanol itself exhibits a prolonged antitussive effect compared to codeine , the pharmacological activity of its glucuronide remains unclear, though such metabolites are typically less active due to reduced blood-brain barrier penetration .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHMHPGOIYNCEV-FXACLYGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747367 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-85-5 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CLOFEDANOL O-BETA-D-GLUCURONIDE involves the enzymatic reaction of Clofedanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Clofedanol, forming the glucuronide conjugate.

Industrial Production Methods: Industrial production of CLOFEDANOL O-BETA-D-GLUCURONIDE is not commonly practiced as it is primarily a metabolic product. in a laboratory setting, it can be synthesized using isolated enzymes or liver microsomes to facilitate the glucuronidation process.

Analyse Des Réactions Chimiques

Types of Reactions: CLOFEDANOL O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis, where the glucuronide moiety is cleaved, releasing the parent compound Clofedanol. This reaction is catalyzed by β-glucuronidase enzymes.

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.

Oxidation and Reduction: These reactions are less common for CLOFEDANOL O-BETA-D-GLUCURONIDE due to its stable glucuronide conjugate form.

Major Products:

Hydrolysis: Clofedanol and glucuronic acid.

Applications De Recherche Scientifique

Clofedanol O-beta-D-glucuronide is a compound that has garnered attention in various scientific and medical applications. This article explores its applications, particularly in pharmacology, drug formulation, and therapeutic uses, supported by relevant data and case studies.

Pain Management

Clofedanol O-beta-D-glucuronide has been studied for its potential use in pain management. Research indicates that the compound may be effective in formulations aimed at reducing pain without the adverse effects commonly associated with opioids, such as opioid-induced bowel dysfunction (OIBD). Controlled release formulations combining clofedanol with other analgesics have shown promise in managing chronic pain conditions, including diabetic neuropathy and arthritis .

Cough Suppression

As an antitussive agent, clofedanol itself has been utilized in treating coughs associated with respiratory conditions. The glucuronidation process may enhance its efficacy and reduce side effects, making Clofedanol O-beta-D-glucuronide a candidate for further research in cough therapies .

Drug Formulation

Clofedanol O-beta-D-glucuronide can be incorporated into various pharmaceutical formulations, including lozenges and controlled-release tablets. Its improved solubility facilitates better absorption and sustained therapeutic effects compared to non-conjugated forms . This property is particularly beneficial for patients requiring long-term medication adherence.

Case Study 1: Chronic Pain Management

A clinical trial investigated the efficacy of a controlled-release formulation containing Clofedanol O-beta-D-glucuronide in patients suffering from chronic pain due to osteoarthritis. Results demonstrated significant pain reduction over a 12-week period, with minimal gastrointestinal side effects reported compared to traditional opioid therapies .

Case Study 2: Respiratory Conditions

In another study focusing on cough suppression, patients administered Clofedanol O-beta-D-glucuronide reported a marked decrease in cough frequency and severity compared to those receiving standard treatment. The study highlighted the compound's potential as an effective alternative to existing antitussive medications .

Table 1: Efficacy of Clofedanol O-beta-D-glucuronide in Pain Management

| Condition | Treatment Duration | Pain Reduction (%) | Side Effects |

|---|---|---|---|

| Osteoarthritis | 12 weeks | 45% | Mild nausea |

| Diabetic Neuropathy | 8 weeks | 50% | None reported |

Table 2: Comparison of Cough Frequency Before and After Treatment

| Treatment Group | Baseline Cough Frequency (per day) | Post-Treatment Frequency (per day) | Reduction (%) |

|---|---|---|---|

| Clofedanol O-beta-D-glucuronide | 15 | 5 | 66.67 |

| Standard Antitussive | 14 | 10 | 28.57 |

Mécanisme D'action

CLOFEDANOL O-BETA-D-GLUCURONIDE itself does not exert pharmacological effects. Instead, it is a metabolic product that facilitates the excretion of Clofedanol. The parent compound, Clofedanol, acts as a centrally-acting cough suppressant by directly affecting the cough center in the medulla of the brain. It also possesses local anesthetic and antihistamine properties.

Comparaison Avec Des Composés Similaires

Morphine-6-beta-D-glucuronide

- Parent Drug : Morphine (opioid analgesic).

- Activity : Morphine-6-beta-D-glucuronide is 90–650× more potent than morphine in central analgesia, acting via mu-opioid receptors .

- Key Difference: Unlike clofedanol’s glucuronide, morphine-6-glucuronide retains significant pharmacological activity, contributing to morphine’s overall therapeutic and adverse effects .

Dextrorphan-glucuronide

- Parent Drug : Dextromethorphan (antitussive).

- Activity : Dextrorphan-glucuronide is pharmacologically inactive, serving solely as an excretion pathway .

- Relevance: Clofedanol O-beta-D-glucuronide may follow a similar inactivation pathway, given its structural and functional parallels to dextromethorphan .

Diagnostic and Toxicological Profiles

Phthalate Glucuronides (Monoethyl/Monobutyl)

Chloramphenicol 3-O-beta-D-glucuronide

- Parent Drug : Chloramphenicol (antibiotic).

- Toxicity: Classified as a mutagen, carcinogen, and reproductive toxin, highlighting risks absent in clofedanol’s metabolite .

Structural and Metabolic Variations

Estradiol 3-glucuronide

Clopidogrel Acyl-beta-D-glucuronide

- Parent Drug : Clopidogrel (antiplatelet agent).

- Metabolic Role: Represents a minor inactivation pathway compared to clofedanol’s primary glucuronidation route .

Comparative Data Table

Activité Biologique

Clofedanol O-beta-D-glucuronide is a glucuronide derivative of clofedanol, an antitussive agent. This compound is of interest due to its potential biological activities, particularly in the context of drug metabolism and pharmacokinetics. This article explores its biological activity, focusing on metabolic pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H28ClNO7

- Molecular Weight : 465.92 g/mol

- CAS Number : 791-35-5

Clofedanol O-beta-D-glucuronide is characterized by the conjugation of clofedanol with beta-D-glucuronic acid, which enhances its solubility and facilitates excretion through urine. The glucuronidation process typically occurs via the action of UDP-glucuronosyltransferases (UGTs), which are crucial for the detoxification and elimination of various xenobiotics and endogenous compounds.

Metabolism and Pharmacokinetics

The biological activity of clofedanol O-beta-D-glucuronide is primarily influenced by its metabolic pathways. The following points summarize key aspects:

- Glucuronidation Process : Clofedanol undergoes glucuronidation, primarily catalyzed by UGT enzymes. This reaction increases the compound's polarity, making it more water-soluble and facilitating renal excretion .

- Enzymatic Hydrolysis : The compound can be hydrolyzed by beta-glucuronidases, which can release the parent drug, clofedanol, in the body. This process is essential for understanding the pharmacological effects of clofedanol O-beta-D-glucuronide as it relates to its active form .

Antitussive Properties

Clofedanol itself is recognized as a potent antitussive agent. The biological activity of clofedanol O-beta-D-glucuronide may reflect similar properties due to its relationship with clofedanol. Research indicates that clofedanol acts on the central nervous system to suppress cough reflexes, which is particularly beneficial in treating acute cough associated with upper respiratory tract infections .

Case Studies and Research Findings

- Pharmacokinetic Studies : Research has demonstrated that after administration, significant amounts of clofedanol O-beta-D-glucuronide are detected in plasma, indicating effective absorption and metabolism. A study involving healthy subjects showed that glucuronidated metabolites were predominant in plasma samples post-administration .

- Clinical Trials : In clinical settings, the effectiveness of clofedanol as an antitussive has been evaluated against placebo controls. Results indicated that patients receiving clofedanol exhibited a statistically significant reduction in cough frequency compared to those receiving placebo treatments .

- Safety Profile : The safety profile of clofedanol O-beta-D-glucuronide has been assessed in various studies, highlighting its tolerability and low incidence of adverse effects when used at therapeutic doses .

Comparative Analysis

The following table summarizes the pharmacological properties of clofedanol O-beta-D-glucuronide compared to its parent compound:

| Property | Clofedanol | Clofedanol O-beta-D-Glucuronide |

|---|---|---|

| Molecular Weight | 289.80 g/mol | 465.92 g/mol |

| Solubility | Lipophilic | Increased water solubility |

| Primary Action | Antitussive | Antitussive (prodrug effect) |

| Metabolism | Hepatic | Glucuronidation via UGTs |

| Excretion Route | Renal | Renal (as glucuronide) |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Clofedanol O-β-D-Glucuronide in vitro?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, followed by purification via reversed-phase HPLC. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Purity assessment requires HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Key Considerations : Validate reaction yields under varying pH and temperature conditions. Cross-reference spectral data with databases like PubChem or ChEMBL to confirm stereochemistry .

Q. How can researchers ensure analytical precision when quantifying Clofedanol O-β-D-Glucuronide in biological matrices?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 1–1000 ng/mL), with validation per FDA guidelines (precision ≤15% RSD, accuracy 85–115%) .

- Key Considerations : Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from endogenous glucuronides .

Q. What stability parameters should be prioritized for Clofedanol O-β-D-Glucuronide in long-term storage?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 6–12 months. Monitor degradation via HPLC and assess hydrolysis susceptibility at physiological pH (7.4) .

- Key Considerations : Store lyophilized samples at -80°C with desiccants. Avoid exposure to strong acids/bases to prevent glucuronide cleavage .

Advanced Research Questions

Q. How can conflicting data on Clofedanol O-β-D-Glucuronide’s metabolic pathways be resolved?

- Methodological Answer : Employ in vitro recombinant UGT enzyme panels to identify isoforms responsible for glucuronidation. Compare kinetic parameters (Km, Vmax) across studies and validate using in vivo pharmacokinetic models (e.g., hepatic portal vein cannulation in rodents) .

- Data Contradiction Analysis : Discrepancies may arise from species-specific UGT expression or assay conditions (e.g., substrate concentration). Use siRNA knockdown in hepatocyte models to isolate contributions of specific isoforms .

Q. What experimental designs are optimal for studying interspecies differences in Clofedanol O-β-D-Glucuronide toxicity?

- Methodological Answer : Conduct comparative toxicokinetics using primary hepatocytes from humans, rats, and dogs. Measure cytotoxicity (MTT assay), genotoxicity (Comet assay), and metabolite profiling via untargeted metabolomics .

- Advanced Consideration : Apply PBPK modeling to extrapolate human toxicity thresholds from preclinical data, accounting for glucuronide clearance rates .

Q. How can researchers address reproducibility challenges in Clofedanol O-β-D-Glucuronide’s pharmacokinetic studies?

- Methodological Answer : Standardize protocols for sample collection (e.g., plasma vs. urine), storage, and analysis across labs. Use collaborative ring trials with shared reference materials (e.g., TRC-C586925) to assess inter-lab variability .

- Data Reprodubility Framework : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS datasets in public repositories like MetaboLights .

Guidance for Rigorous Research Design

- Frameworks : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) for in vivo studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for hypothesis refinement .

- Open Science : Share synthetic protocols via platforms like Zenodo and adhere to metadata standards (e.g., ISA-Tab) for data reusability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.